4-Cyclopropoxy-5-nitropicolinonitrile
Description
4-Cyclopropoxy-5-nitropicolinonitrile is a heteroaromatic compound featuring a picolinonitrile backbone substituted with a nitro group at position 5 and a cyclopropoxy group at position 4. The nitrile moiety at position 2 confers electron-withdrawing properties, while the cyclopropoxy group introduces steric strain and moderate electron-donating effects via oxygen lone pairs.
Properties
Molecular Formula |
C9H7N3O3 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7N3O3/c10-4-6-3-9(15-7-1-2-7)8(5-11-6)12(13)14/h3,5,7H,1-2H2 |
InChI Key |
STDPGYRKLIWTBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC(=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Cyclopropoxy-5-nitropicolinonitrile typically involves the reaction of 4-nitropicolinonitrile with cyclopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4-Cyclopropoxy-5-nitropicolinonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclopropoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Cyclopropoxy-5-nitropicolinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-nitropicolinonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclopropoxy group may also play a role in modulating the compound’s activity by affecting its binding to target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the nitropicolinonitrile family, which includes derivatives with varying substituents. Key comparisons focus on substituent electronic effects, steric profiles, and synthetic accessibility.
Substituent Effects and Electronic Profiles
Key Insights :
- The cyclopropoxy group in this compound introduces significant steric hindrance compared to amino or fluoro substituents.
- Electronically, the cyclopropoxy group is less donating than an amino group but more so than a fluoro substituent, altering the compound’s reactivity in electrophilic substitution or cross-coupling reactions.
Key Insights :
- The synthesis of this compound likely requires stringent control of reaction conditions to manage cyclopropoxide’s lability and achieve regioselective substitution .
- Compared to aryloxy derivatives (e.g., 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide), cyclopropoxy substitution may reduce reaction efficiency due to steric constraints.
Physicochemical and Functional Comparisons
Key Insights :
- The amino group in 6-Amino-5-nitropicolinonitrile enhances solubility in polar solvents, whereas the cyclopropoxy group in the target compound limits this due to hydrophobicity.
- Unlike fluoronitriles like C4-FN (used in high-voltage equipment), nitropicolinonitriles lack fluorination, reducing thermal stability but improving biodegradability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
